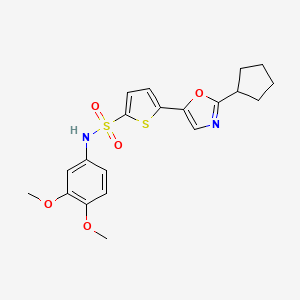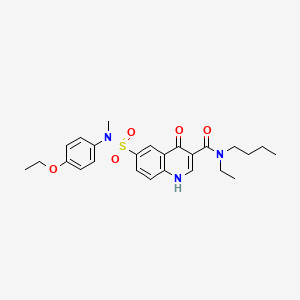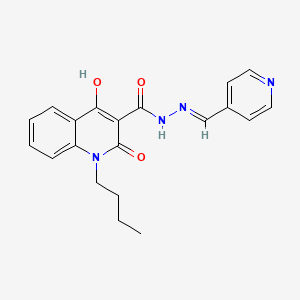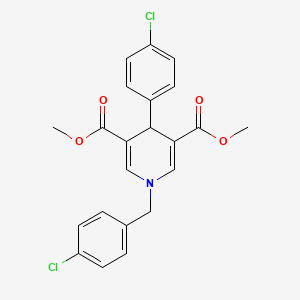
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the cyclopentyl group: This step might involve alkylation or other substitution reactions.
Synthesis of the thiophene ring: Thiophene rings are often synthesized through cyclization reactions involving sulfur-containing reagents.
Sulfonamide formation: This involves the reaction of the thiophene derivative with sulfonyl chloride and subsequent coupling with the dimethoxyphenylamine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the oxazole or thiophene rings.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to sulfoxides or sulfones, while reduction could yield simpler aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.
Biological Research: Studying its effects on various biological pathways.
Industrial Chemistry: Use as a precursor for more complex chemical syntheses.
Wirkmechanismus
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes, while the aromatic rings might interact with other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Thiophene derivatives: Compounds with similar thiophene rings used in various chemical applications.
Uniqueness
The unique combination of the oxazole, cyclopentyl, and dimethoxyphenyl groups in 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide sets it apart from other sulfonamides, potentially offering unique biological activities and applications.
Eigenschaften
Molekularformel |
C20H22N2O5S2 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H22N2O5S2/c1-25-15-8-7-14(11-16(15)26-2)22-29(23,24)19-10-9-18(28-19)17-12-21-20(27-17)13-5-3-4-6-13/h7-13,22H,3-6H2,1-2H3 |
InChI-Schlüssel |
BOFJAHAWDNLYJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(tert-butyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206324.png)

![butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11206337.png)

![4-hydroxy-6-oxo-N-pentyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11206356.png)
![2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B11206357.png)

![4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11206368.png)
![7-(3-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206370.png)

![N-(1-methoxypropan-2-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206382.png)
![4-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11206387.png)
![2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide](/img/structure/B11206393.png)
![N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206406.png)
